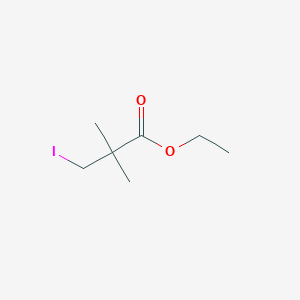
Ethyl 3-iodo-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-iodo-2,2-dimethylpropanoate is a chemical compound with the molecular formula C7H13IO2 . It has a molecular weight of 256.08 .
Molecular Structure Analysis
The InChI code for Ethyl 3-iodo-2,2-dimethylpropanoate is 1S/C7H13IO2/c1-4-10-6(9)7(2,3)5-8/h4-5H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 3-iodo-2,2-dimethylpropanoate is a liquid at room temperature . It should be stored in a dark place, sealed, and at a temperature between 2-8°C .Applications De Recherche Scientifique
Organic Synthesis
Ethyl 3-iodo-2,2-dimethylpropanoate is a valuable reagent in organic synthesis. Its iodine moiety is a reactive site that can undergo various transformations, making it useful for synthesizing complex molecules. For instance, it can participate in coupling reactions to form carbon-carbon bonds, which are fundamental in constructing larger organic frameworks. Additionally, the ethyl ester group can be easily modified or removed, providing further versatility in synthetic routes .
Medicinal Chemistry
In medicinal chemistry, Ethyl 3-iodo-2,2-dimethylpropanoate serves as a building block for the synthesis of pharmaceuticals. Its incorporation into drug molecules can introduce key structural features that are critical for biological activity. For example, it can be used to synthesize imidazole derivatives, which are present in many drugs with diverse therapeutic effects .
Polymer Research
This compound finds applications in polymer research, particularly in the synthesis of novel polymeric materials. Its ability to act as an initiator or modifier in polymerization reactions allows for the development of polymers with unique properties, which can be tailored for specific applications such as biodegradable plastics, coatings, and adhesives .
Agricultural Chemistry
Ethyl 3-iodo-2,2-dimethylpropanoate can be utilized in the development of agrochemicals. Its reactivity can lead to the creation of compounds that act as pesticides or herbicides, contributing to the protection of crops and improving agricultural productivity. The compound’s structural flexibility enables the design of molecules with specific modes of action against various pests and diseases .
Materials Science
In the field of materials science, this compound is used to synthesize materials with desirable mechanical and chemical properties. It can be a precursor for the creation of advanced ceramics, composites, and other materials that require precise chemical modifications to achieve the desired performance characteristics .
Environmental Applications
Lastly, Ethyl 3-iodo-2,2-dimethylpropanoate has potential applications in environmental science. It can be used in the synthesis of compounds that help in the remediation of pollutants or as intermediates in the creation of environmentally friendly materials. Its role in developing green chemistry solutions is an area of growing interest .
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 3-iodo-2,2-dimethylpropanoate are currently unknown . The compound’s effects on biochemical pathways would be determined by its interactions with its targets and the downstream effects of these interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how Ethyl 3-iodo-2,2-dimethylpropanoate interacts with its targets and its overall effectiveness .
Propriétés
IUPAC Name |
ethyl 3-iodo-2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-4-10-6(9)7(2,3)5-8/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTXTRRNPCBEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1013116-55-6 |
Source


|
| Record name | ethyl 3-iodo-2,2-dimethylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876326.png)







![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2876337.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2876342.png)
